Pentadecanoic acid, 3-hydroxy-, (S)-
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Overview
Description
Pentadecanoic acid, 3-hydroxy-, (S)-, also known as (S)-3-hydroxypentadecanoic acid, is a long-chain fatty acid with the molecular formula C15H30O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-hydroxypentadecanoic acid can be achieved through several methods. One common approach involves the oxidation of 1-hexadecene using potassium permanganate. The reaction proceeds as follows:
Oxidation of 1-Hexadecene:
Industrial Production Methods
In an industrial setting, the production of (S)-3-hydroxypentadecanoic acid may involve biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways involving the oxidation of fatty acids.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxypentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxopentadecanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, pentadecanol.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Oxopentadecanoic acid
Reduction: Pentadecanol
Esterification: Methyl pentadecanoate, ethyl pentadecanoate
Scientific Research Applications
(S)-3-Hydroxypentadecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (S)-3-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK, which plays a crucial role in cellular energy homeostasis.
Peroxisome proliferator-activated receptors (PPARs): Modulation of PPARs, which are involved in lipid metabolism and inflammation.
Mammalian target of rapamycin (mTOR): Inhibition of mTOR, a key regulator of cell growth and proliferation.
These interactions contribute to the compound’s anti-inflammatory, antifibrotic, and anticancer activities.
Comparison with Similar Compounds
(S)-3-Hydroxypentadecanoic acid can be compared with other similar compounds, such as:
Pentadecanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhexadecanoic acid: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with distinct biological activities, including anti-inflammatory effects.
The uniqueness of (S)-3-hydroxypentadecanoic acid lies in its specific chiral configuration and the presence of the hydroxyl group, which imparts unique reactivity and biological functions.
Properties
CAS No. |
61365-60-4 |
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Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(3S)-3-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
ATMSEJBABXCWDW-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
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